molecular formula C22H14Cl2N6O B2539139 2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923173-52-8

2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2539139
CAS No.: 923173-52-8
M. Wt: 449.3
InChI Key: JJBOCXGMUDQVLG-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a synthetically produced complex heterocyclic compound intended for research and development purposes. This chemical belongs to a class of fused ring systems that incorporate chromeno, tetrazolo, and pyrimidine moieties, a structural framework known to be of significant interest in medicinal chemistry for the exploration of new therapeutic agents . Such multi-cyclic structures are frequently investigated as potential small-molecule inhibitors of protein kinases, which are key regulators in cellular signaling pathways . Dysregulation of kinases, such as those in the Mitogen-Activated Protein (MAP) kinase pathway, is a known factor in hyperproliferative diseases, making them prominent targets in oncological research . The structural design of this compound, featuring a tetrazolo[1,5-a]pyrimidine core, suggests potential for interaction with enzyme active sites, such as the ATP-binding pocket of kinases . Researchers may utilize this compound as a building block in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. Its specific physicochemical and analytical data (e.g., HPLC purity, NMR, MS) should be confirmed by the buyer. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-9-(3-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N6O/c23-14-5-1-3-12(9-14)21-18-19(16-10-15(24)6-7-17(16)31-21)26-22-27-28-29-30(22)20(18)13-4-2-8-25-11-13/h1-11,20-21H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBOCXGMUDQVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H14Cl2N6OC_{22}H_{14}Cl_2N_6O with a molecular weight of 449.3 g/mol. Its structure includes a chromene core fused with a tetrazole and pyrimidine moiety, which is significant for its biological activity.

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
    • Monoamine Oxidase (MAO) : It selectively inhibits MAO A and MAO B, which are critical in the metabolism of neurotransmitters. The inhibition potency (IC50 values) indicates potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.
    • Cholinesterases : The compound also exhibits moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission.
  • Anticancer Activity : Preliminary studies indicate that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines:
    • MCF-7 (breast cancer) : Exhibited significant cytotoxicity.
    • HCT116 (colon cancer) : Showed promising results in inhibiting cell proliferation.
    • SK-OV-3 (cisplatin-resistant ovarian cancer) : Demonstrated effectiveness against drug-resistant cells.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of similar compounds. For instance, derivatives with modifications at specific positions on the chromene or tetrazole rings have been synthesized and tested for enhanced biological activity.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
MAO A InhibitionHuman MAO A~1
MAO B InhibitionHuman MAO B~0.51
AChE InhibitionHuman AChE7–8
Breast Cancer CellsMCF-7Significant
Colon Cancer CellsHCT116Promising
Ovarian Cancer CellsSK-OV-3Effective

Case Studies

  • Neuroprotective Studies :
    • In vivo models have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neuroprotection.
  • Antitumor Studies :
    • A study involving the treatment of MCF-7 cells with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Core Structure Variations

The tetrazolo[1,5-a]pyrimidine core distinguishes the target compound from analogs with triazolo[1,5-a]pyrimidine (e.g., compounds in and ) or other fused systems (e.g., imidazo-pyridines in ). Key differences include:

  • Tetrazole vs. Triazole : The tetrazole ring (four nitrogen atoms) is more electron-deficient and acidic than triazole (three nitrogen atoms), which could enhance solubility in polar solvents or ionic interactions in biological systems .

Substituent Effects

Table 1: Substituent Comparison of Key Analogs
Compound Name Core Structure Substituents (Position) Key Properties/Bioactivity
Target Compound Chromeno-tetrazolo-pyrimidine 2-Cl, 6-(3-ClPh), 7-(Pyridin-3-yl) Unknown (theoretical H-bonding)
Compound Chromeno-triazolo-pyrimidine 2-Cl, 6-(2-FPh), 7-(4-MePh) Higher lipophilicity (F, MePh)
Compound Chromeno-triazolo-pyrimidine 6-(2-MeOPh), 7-(4-MePh) Improved solubility (MeO)
Compound 6b Triazolo-pyrimidine Thione Schiff base substituents 41% TMV inhibition at 500 µg/mL
  • Chloro vs.
  • Pyridyl vs. Methyl/Methoxy : The 7-(pyridin-3-yl) substituent in the target compound introduces a hydrogen-bond acceptor, contrasting with the hydrophobic 4-methylphenyl in –3. This could improve solubility and interaction with polar biological targets.

Bioactivity Insights (Based on Analogs)

  • Antiviral Potential: Triazolo-pyrimidines with chloro/thione substituents () show ~40% inhibition of tobacco mosaic virus (TMV), suggesting the target compound’s chloro and pyridyl groups may confer similar activity .
  • Antimicrobial Activity : Chloro-substituted heterocycles in exhibit antifungal effects, implying the target’s 3-chlorophenyl group could enhance such properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized by refluxing precursors (e.g., chlorophenyl azo compounds) with amines in polar solvents like pyridine, followed by crystallization and purification . Key intermediates include halogenated arylazo compounds and pyridinyl derivatives. Reaction conditions (e.g., reflux time, solvent choice) significantly impact yields, as seen in studies achieving 61–70% yields for structurally related compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Combined spectroscopic methods are essential:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing pyridinyl and chlorophenyl substituents .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., loss of Cl or pyridine groups) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=N or C-Cl bonds in tetrazolo-pyrimidine cores .
    • Cross-referencing with literature data is critical to validate assignments .

Advanced Research Questions

Q. How can experimental design strategies optimize the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Bayesian optimization has outperformed human decision-making in similar heterocyclic syntheses by prioritizing high-yield reaction spaces . For example, flow chemistry setups (e.g., continuous reactors) improve reproducibility and scalability for diazo intermediates, which are structurally analogous to tetrazolo-pyrimidines .

Q. What analytical approaches resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles in the chromeno-tetrazolo core) by comparing experimental data with computational models .
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts or vibrational frequencies to validate experimental observations .
  • Statistical Error Analysis : Quantifies uncertainties in crystallographic parameters (e.g., R-factors) to assess data reliability .

Q. What computational methods predict the biological activity of this compound, and how are they validated?

  • Methodological Answer :

  • Molecular Docking : Screens against kinase or receptor targets (e.g., EGFR, VEGFR) using software like AutoDock. Pyrrolo-pyrimidine analogs show binding affinity to tyrosine kinases, suggesting similar potential for this compound .
  • QSAR Modeling : Correlates substituent effects (e.g., Cl vs. OCH3 groups) with bioactivity using regression models trained on inhibitory data .
  • In Vitro Validation : Prioritize targets predicted computationally for enzymatic assays (e.g., IC50 measurements) .

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